

An In-depth Technical Guide to the Chemical Structure of ZIF-67

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Compound of Interest

Compound Name: Antibacterial agent 67

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Zeolitic Imidazolate Framework-67 (ZIF-67), a prominent member of the metal-organic framework (MOF) family, has garnered significant attention within the scientific community for its unique structural characteristics and versatile applications. This guide provides a detailed exploration of its chemical architecture, physicochemical properties, and the experimental protocols for its synthesis and characterization, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Structure

ZIF-67 is a cobalt-based zeolitic imidazolate framework, structurally analogous to zeolites.^[1] Its framework is constructed from divalent cobalt cations (Co^{2+}) acting as metal nodes, which are interconnected by organic linkers, specifically 2-methylimidazolate (mIm).^[2]

- Coordination Geometry:** Each Co^{2+} ion is tetrahedrally coordinated to the nitrogen atoms of four distinct 2-methylimidazolate linkers.^{[1][2]} This specific coordination geometry is fundamental to the formation of the framework's porous structure.
- Framework Topology:** The metal-imidazole-metal angle in ZIF-67 is approximately 145° , closely resembling the Si-O-Si angle found in zeolites.^[1] This similarity leads to a framework with a sodalite (SOD) topology, a common crystal structure in zeolites.^[2]
- Chemical Formula:** The chemical formula for ZIF-67 is generally represented as $\text{C}_8\text{H}_{10}\text{CoN}_4$.^[3] The crystallographic information for ZIF-67 can be found in the Cambridge Crystallographic Data Centre (CCDC) under the deposit number 671073.^[4]

The resulting three-dimensional structure is highly porous and crystalline, featuring a network of interconnected cages and apertures that bestow upon it a remarkably high surface area and pore volume.^[5]

Physicochemical Properties

ZIF-67 exhibits a combination of properties that make it a material of interest for various applications, including gas separation, catalysis, and drug delivery.^{[2][6]} Its key quantitative characteristics are summarized below.

Property	Value	Reference
BET Surface Area	1500 - 2414 m ² /g	^{[2][5][6][7]}
Pore Size	0.34 - 2.33 nm (tunable)	^{[5][6][7]}
Pore Volume	0.66 - 1.37 cm ³ /g	^{[6][7]}
Thermal Stability	Approx. 500 °C (in an inert atmosphere)	^[2]
Chemical Stability	Stable in a pH range of 2 to 12	^[5]

Experimental Protocols

The synthesis and characterization of ZIF-67 involve well-defined laboratory procedures. The following sections detail common experimental methodologies.

This protocol is based on a widely used method for synthesizing ZIF-67 nanoparticles at room temperature.^{[7][8]}

Materials:

- Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)
- 2-methylimidazole (C₄H₆N₂)
- Methanol (CH₃OH)

Procedure:

- Prepare Precursor Solutions:
 - Solution A: Dissolve 1.6 g of cobalt nitrate hexahydrate in 30 mL of methanol.^[7]
 - Solution B: Dissolve 3.5 g of 2-methylimidazole in 50 mL of methanol.^[7]
- Mixing and Reaction: Vigorously stir Solution A and slowly pour it into Solution B. The solution will turn a dark purple color.^[9]
- Crystallization: Continue stirring the mixture at room temperature for 3 to 24 hours to allow for complete crystal formation.^{[8][9]}
- Product Collection: Collect the resulting purple precipitate by centrifugation at approximately 5000-6000 rpm for 15-20 minutes.^{[8][9]}
- Washing: Wash the collected product multiple times with fresh methanol to remove any unreacted precursors and impurities. Centrifuge after each wash.^[8]
- Drying: Dry the final product in a vacuum oven at 50-60 °C for 12-24 hours to obtain the ZIF-67 powder.^[8]

To confirm the successful synthesis and to analyze the properties of the prepared ZIF-67, several characterization techniques are employed.

A. Powder X-Ray Diffraction (PXRD)

- Objective: To verify the crystalline structure and phase purity of the synthesized ZIF-67.
- Methodology:
 - A small amount of the dried ZIF-67 powder is placed on a sample holder.
 - The sample is analyzed using a diffractometer, typically with Cu K α radiation.
 - The diffraction pattern is recorded over a 2θ range of approximately 5° to 40°.

- The resulting pattern is compared with simulated patterns from crystallographic databases or previously reported data.[10][11] Key diffraction peaks for ZIF-67 are expected at 2θ values of 7.4° (011), 10.4° (002), 12.8° (112), 14.7° (022), 16.6° (013), and 18.1° (222).[7][12]

B. Scanning Electron Microscopy (SEM)

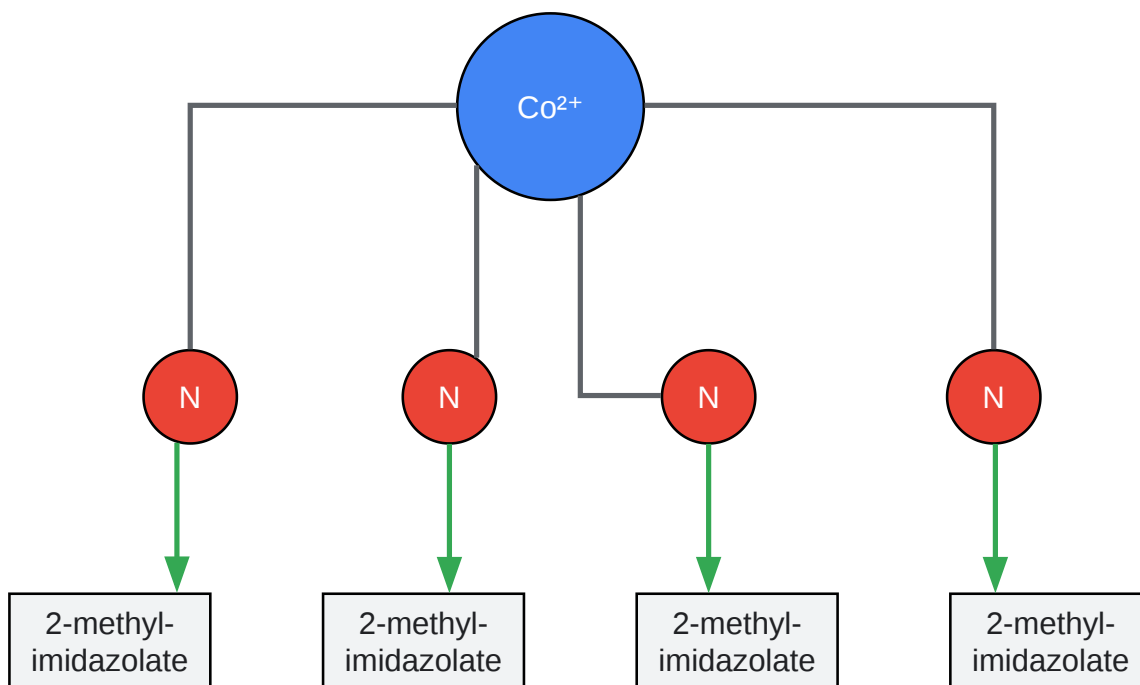
- Objective: To investigate the surface morphology, particle size, and shape of the ZIF-67 crystals.
- Methodology:
 - The ZIF-67 powder is mounted onto an SEM stub using conductive adhesive tape.
 - The sample is sputter-coated with a thin layer of a conductive material (e.g., gold or platinum) to prevent charging.
 - The sample is then imaged in the SEM chamber. The images reveal the characteristic rhombic dodecahedral morphology of ZIF-67 crystals.[13]

C. Brunauer-Emmett-Teller (BET) Analysis

- Objective: To determine the specific surface area, pore volume, and pore size distribution of ZIF-67.
- Methodology:
 - A known mass of the ZIF-67 sample is degassed under vacuum at an elevated temperature (e.g., $150\text{--}200^\circ\text{C}$) to remove any adsorbed moisture and solvents.
 - A nitrogen adsorption-desorption isotherm is measured at 77 K (liquid nitrogen temperature).
 - The BET equation is applied to the adsorption data to calculate the specific surface area.[7] The pore volume and size distribution are typically determined using the Barrett-Joyner-Halenda (BJH) method.[7]

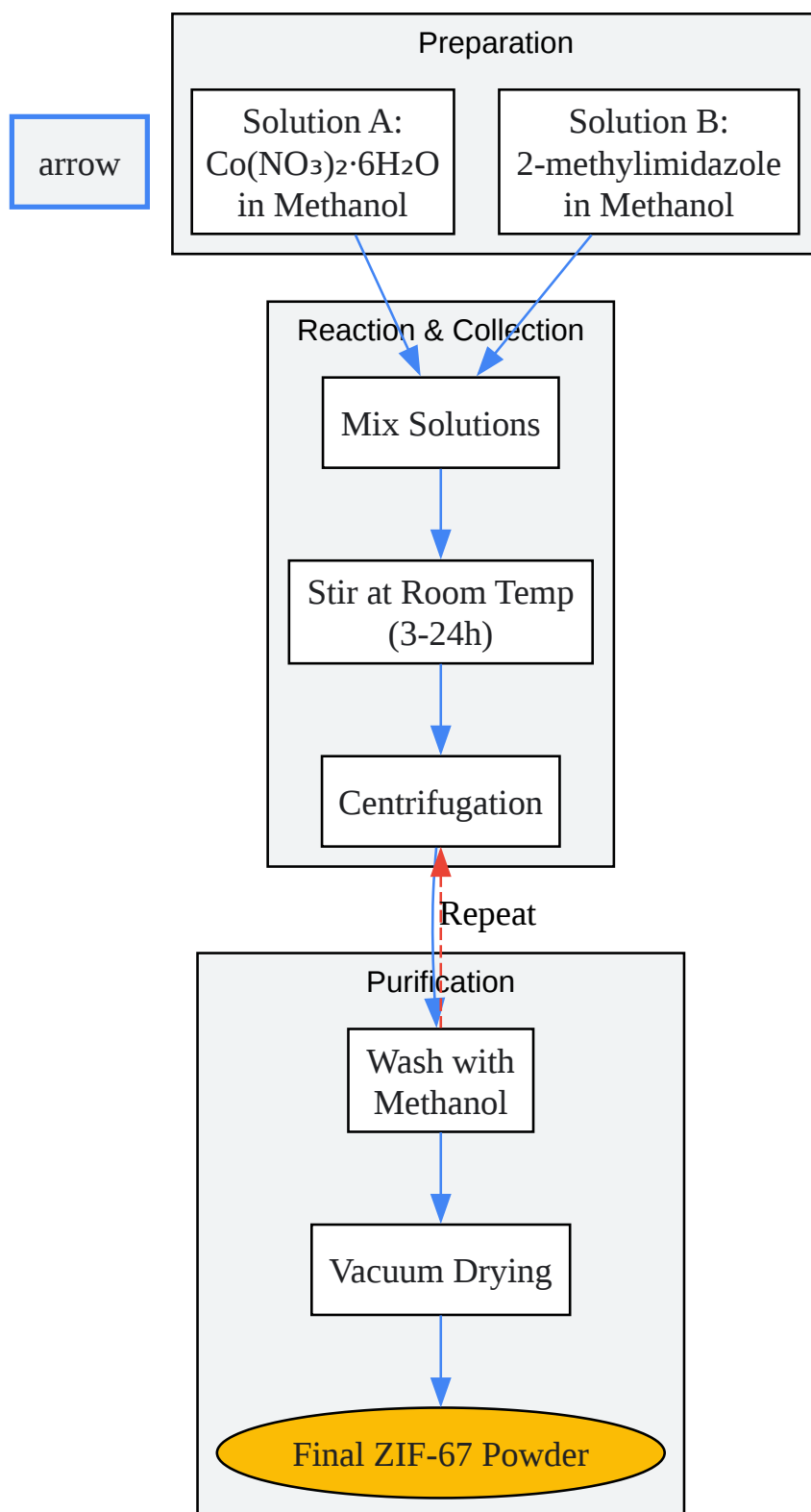
Structural and Workflow Visualizations

The following diagrams illustrate the fundamental structure of ZIF-67 and a typical experimental workflow.



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Caption: Tetrahedral coordination of a central Co^{2+} ion with four 2-methylimidazolate linkers in ZIF-67.



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Caption: Experimental workflow for the room temperature synthesis of ZIF-67.

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